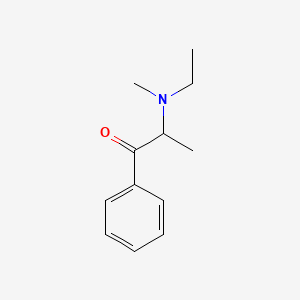

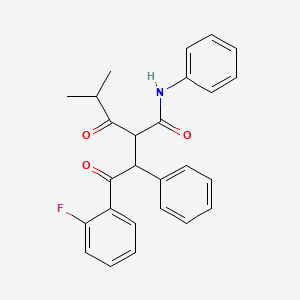

2-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

ANDA Filing and Toxicity Studies

The 2-fluro diketoatorvastatin derivative is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA. It is also involved in toxicity studies of respective drug formulations, which are essential for ensuring the safety of pharmaceutical products .

Enhanced Water Solubility and Hepatic Targeting

Atorvastatin derivatives, including this compound, have been designed to enhance water solubility and target delivery to the liver. This approach aims to reduce unwanted side effects associated with statins by improving bioavailability and hepatoselectivity .

Molecular Imaging Research

作用机制

Target of Action

The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .

Mode of Action

The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .

Pharmacokinetics

Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound

属性

IUPAC Name |

2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJIYKHDMWMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)

![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)